5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a thiophene ring and a pyrazole ring, with a trifluoromethyl group attached to the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring in 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The pyrazole ring can be reduced under specific conditions, often using metal hydrides like sodium borohydride.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: : Research is ongoing into its use as a pharmacophore in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: : The compound is explored for use in materials science, including the development of organic semiconductors and photovoltaic materials .
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Furan-3-yl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
- The presence of the thiophene ring in 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole imparts unique electronic properties compared to its analogs with furan or pyridine rings.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-3-6(12-13-7)5-1-2-14-4-5/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXJSYNOKMBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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